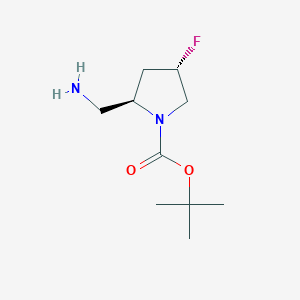

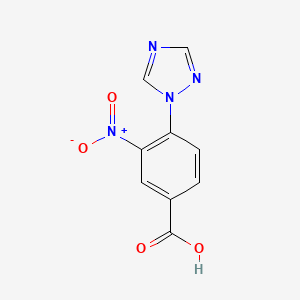

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Overview

Description

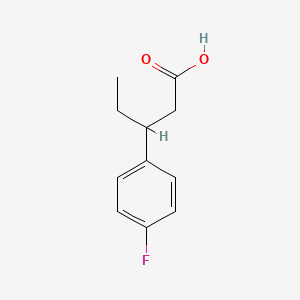

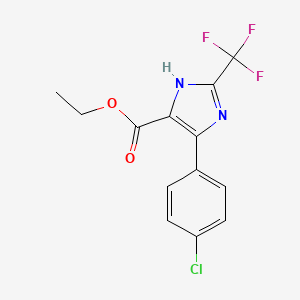

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 162848-24-0 . It has a molecular weight of 234.17 .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . The strategy for the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The Inchi Code of this compound is 1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) .Chemical Reactions Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 230-231 . The compounds synthesized exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications

Degradation and Stability Studies

Research on related compounds such as nitisinone has revealed insights into the stability and degradation processes of nitro-triazole derivatives. These studies, employing techniques like LC-MS/MS, have shown that stability can increase with pH, and identified major degradation products, providing a basis for understanding the behavior of similar compounds under different conditions (Barchańska et al., 2019).

Advancements in Energetic Materials

The development of high energy density materials, such as 3-Nitro-1,2,4-triazole-5-one (NTO), highlights the interest in nitro-triazole derivatives for applications in the commercial and scientific realms. These compounds have been praised for their reduced sensitivity, better thermal stability, and high performance, marking them as replacements for current energetic ingredients (Hanafi et al., 2019).

Polymer and Membrane Technology

In polymer science, derivatives of 1,2,4-triazole, like 1H-1,2,4-triazole, have been studied for their potential in developing proton-conducting fuel cell membranes. These materials offer significant improvements in thermal stability, mechanical strength, and ionic conductivity, highlighting the versatility of triazole compounds in high-performance applications (Prozorova & Pozdnyakov, 2023).

Environmental and Corrosion Studies

The use of 1,2,3-triazole derivatives as corrosion inhibitors for various metals and alloys in aggressive media has been extensively researched. These compounds, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have demonstrated good efficiency as corrosion inhibitors, contributing to the development of non-toxic and environmentally friendly alternatives for metal protection (Hrimla et al., 2021).

Mechanism of Action

Target of Action

It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound is part of a class of energetic materials containing an n(o)n–n fragment , which suggests it may undergo reactions that release energy.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Pharmacokinetics

Its molecular weight is 23417 , which is within the range generally favorable for oral bioavailability.

Result of Action

It’s known that the compound is part of a class of energetic materials , suggesting it may cause reactions that release energy at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid. For instance, it’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147–228 °C . This suggests that it can maintain its structure and function under a wide range of temperatures.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through its nitro and triazole functional groups. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. For example, the nitro group can participate in redox reactions, while the triazole ring can act as a ligand for metal ions, further modulating enzyme function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cell lines, this compound has demonstrated cytotoxic effects, inhibiting cell proliferation and inducing apoptosis. These effects are mediated through the modulation of cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, through its nitro and triazole groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, while the triazole ring can coordinate with metal ions to enhance enzyme function . Additionally, this compound can modulate gene expression by interacting with DNA and histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a decomposition onset temperature ranging from 147 to 228 °C . Over time, this compound can undergo degradation, leading to the formation of various byproducts that may influence its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . These adverse effects are likely due to the accumulation of reactive intermediates and oxidative stress, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidoreductases, which catalyze the reduction of the nitro group to form amino derivatives . Additionally, the triazole ring can undergo various modifications, such as methylation and hydroxylation, mediated by cytochrome P450 enzymes . These metabolic transformations can influence the compound’s biological activity and toxicity, as well as its overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione, which influence its localization and accumulation . These interactions can affect the compound’s bioavailability and therapeutic efficacy, as well as its potential for toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, the nitro group can undergo reduction to form reactive intermediates that localize to the mitochondria, where they induce oxidative stress and apoptosis . Similarly, the triazole ring can interact with nuclear proteins, such as transcription factors and histones, to modulate gene expression and chromatin structure .

Properties

IUPAC Name |

3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCHVNGMLDMGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301252700 | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

162848-24-0 | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silane, dichloro(3-chloro-2-methylpropyl)[(trichlorosilyl)methyl]-](/img/structure/B3107876.png)